5-Fluoro-2-isopropyltoluene
Description
5-Fluoro-2-isopropyltoluene (C₁₀H₁₃F) is a fluorinated aromatic hydrocarbon characterized by a toluene backbone substituted with a fluorine atom at the 5-position and an isopropyl group at the 2-position. While direct data on this compound are sparse in publicly available literature, its structural analogs—such as 5-Fluoro-2-iodotoluene—provide a basis for comparative analysis .
Properties
IUPAC Name |
4-fluoro-2-methyl-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCXKMJVDSCHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isopropyltoluene typically involves the fluorination of 2-isopropyltoluene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-isopropyltoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids or other oxidation products.
Reduction: Reduction reactions can lead to the formation of fluoro-substituted alkanes or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted alkanes.
Scientific Research Applications
5-Fluoro-2-isopropyltoluene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules to investigate their interactions and mechanisms of action.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isopropyltoluene involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the fluorine atom can enhance the binding affinity of the compound to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Fluoro-2-isopropyltoluene with 5-Fluoro-2-iodotoluene (C₈H₈FI), a closely related compound, and 2-Isopropyltoluene (C₁₀H₁₄), a non-fluorinated analog:
Chemical Reactivity and Stability
- Fluorine vs. Iodine Substituents: The fluorine atom in both compounds enhances electron-withdrawing effects, stabilizing the aromatic ring. However, iodine in 5-Fluoro-2-iodotoluene acts as a superior leaving group, enabling participation in nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Thermal and Oxidative Stability :
- Fluorine’s strong C-F bond likely enhances thermal stability in both fluorinated compounds. However, iodine’s larger atomic radius and weaker C-I bond may reduce the thermal stability of 5-Fluoro-2-iodotoluene relative to its isopropyl counterpart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
